3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole
Description
3-(4-Chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole (CAS: 914287-48-2) is a heterocyclic compound featuring an isoxazole core substituted with a 4-chlorophenyl group, a methyl group, and a 5-methylpyrazole moiety. Its molecular formula is C₁₃H₁₀ClN₃O, with a molecular weight of 259.69 g/mol (exact mass: 259.051) . Key physicochemical properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a topological polar surface area (TPSA) of 54.7 Ų, suggesting moderate solubility in polar solvents. The XlogP value of 3 indicates lipophilicity, which may influence its pharmacokinetic properties .
Properties
CAS No. |
914287-50-6 |
|---|---|
Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C14H12ClN3O/c1-8-7-12(17-16-8)13-9(2)19-18-14(13)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H,16,17) |
InChI Key |
LOLRZGAVUKHUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=C(ON=C2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole typically involves the reaction of 3-substituted isoxazole-5-carbaldehydes with 4-chlorophenyl hydrazine under microwave irradiation. This reaction is carried out over a solid support such as SiO2 at 70°C under solvent-free conditions, yielding the desired product in high yields within 8-12 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its binding to the active site of the enzyme Lm-PTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by strong hydrophobic interactions and favorable binding free energy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
- Halogen-Substituted Analogues: Compounds 4 and 5 () are thiazole derivatives with structural similarities to the target compound. Both are isostructural, crystallizing in triclinic P 1 symmetry with two independent molecules per asymmetric unit. Replacing the chloro substituent in 4 with bromo in 5 causes minor adjustments in crystal packing, highlighting halogen size’s role in lattice stabilization.
- Vicinal Diaryl-Substituted Isoxazoles: Compounds 32, 56, and 57 () share the isoxazole core but differ in substituents.
Nitro-Substituted Isoxazoles :
The compound 3-(4-chlorophenyl)-4,5-dihydro-4-nitro-5-phenylisoxazole (CAS: 112853-65-3) introduces a nitro group, enhancing electrophilicity and reactivity compared to the methyl and pyrazole substituents in the target compound. This structural variation could lead to differences in metabolic stability or synthetic accessibility .
Key Research Findings and Implications
- Structural Insights : Halogen and aryl substituents critically influence crystallinity and intermolecular interactions. The target compound’s chloro and pyrazole groups may favor dense packing, as seen in isostructural analogues .
- Bioactivity Gaps : While related compounds show antihypertensive, antimicrobial, and cytotoxic activities, the target compound’s specific biological roles require further study.
- Synthetic Challenges : Moderate yields in analogues suggest that optimizing the target compound’s synthesis may require tailored catalysts or purification methods.
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